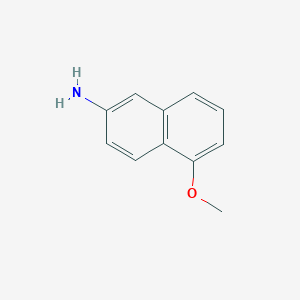

5-Methoxynaphthalen-2-amine

Description

5-Methoxynaphthalen-2-amine is a naphthalene derivative featuring a methoxy (-OCH₃) group at position 5 and an amine (-NH₂) group at position 2. Structurally, it consists of a fused bicyclic aromatic system with substitutions influencing its electronic and steric properties. While direct data on its physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs suggest moderate polarity due to the methoxy and amine groups, which may enhance solubility in polar solvents compared to unsubstituted naphthalene derivatives .

The compound’s synthesis likely involves regioselective functionalization strategies similar to those observed in related methoxynaphthalene amines, such as nucleophilic substitution or palladium-catalyzed coupling reactions . Its structural framework is relevant in medicinal chemistry, as evidenced by analogs like naproxen derivatives (e.g., 6-methoxynaphthalen-2-yl compounds) and heterocyclic hybrids (e.g., thiazole- or oxazole-containing naphthalenes) .

Properties

CAS No. |

13772-94-6 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-methoxynaphthalen-2-amine |

InChI |

InChI=1S/C11H11NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,12H2,1H3 |

InChI Key |

UNGLBCFJUFFUSY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C=CC(=C2)N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)N |

Synonyms |

2-Naphthalenamine,5-methoxy-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Positional Isomer Comparison

*Inferred from structural analogs in .

Heterocyclic Derivatives: Oxazole vs. Thiazole Hybrids

Incorporating heterocycles modifies electronic properties and binding affinity:

- N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33) : Features an oxazole ring fused to naphthalene. The oxazole’s electron-withdrawing nature may enhance metabolic stability compared to pure amine derivatives. Synthesized via LHMDS-mediated reactions in THF .

- 5-(4-Methoxynaphthalen-1-yl)thiazol-2-amine : Contains a thiazole ring, which introduces sulfur-based resonance effects. This compound (C₁₄H₁₂N₂OS, 256.32 g/mol) demonstrates the role of sulfur in modulating pharmacokinetics .

Table 2: Heterocyclic Hybrid Comparison

Substituent Variations: Methoxy vs. Methyl vs. Chloro

Substituent identity influences electronic and steric properties:

- 5-Methyl-2-(naphthalen-1-yl)aniline : A methyl group at position 5 (C₁₇H₁₅N, 233.31 g/mol) introduces steric bulk, possibly reducing reactivity compared to methoxy analogs .

- (5-Chlorothiophen-2-ylmethyl)-methyl-amine : Chlorine’s electronegativity enhances polarity, impacting solubility and binding interactions .

Table 3: Substituent Effects

*Estimated based on molecular formula.

Pharmacological Derivatives: Hydrochloride Salts and Amides

- (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride: The hydrochloride salt improves water solubility, a critical factor for drug formulation.

- N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide : This naproxen-derived amide (synthesized via DCC coupling) highlights how methoxynaphthalene amines serve as intermediates in prodrug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.